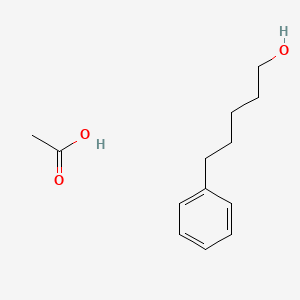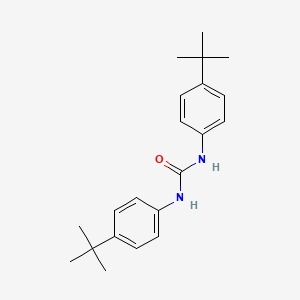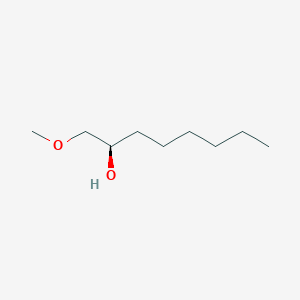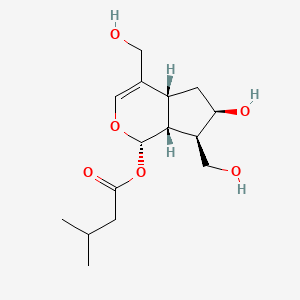
N-Methyl-N-octyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-octyloctanamide is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is particularly interesting due to its long alkyl chains, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-octyloctanamide can be synthesized through the reaction of octanoic acid with N-methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
Formation of Octanoyl Chloride: Octanoic acid reacts with thionyl chloride to form octanoyl chloride.
Amidation: Octanoyl chloride then reacts with N-methylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-octyloctanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield octanoic acid and N-methylamine.
Reduction: Reduction of the amide can produce the corresponding amine and alcohol.
Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Hydrolysis: Octanoic acid and N-methylamine.
Reduction: Octanol and N-methylamine.
Substitution: Various substituted amides depending on the alkyl halide used.
Scientific Research Applications
N-Methyl-N-octyloctanamide has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-octyloctanamide involves its interaction with lipid membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the amide group can form hydrogen bonds with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-octylacetamide: Similar structure but with a shorter alkyl chain.
N-Methyl-N-decyloctanamide: Similar structure but with a longer alkyl chain.
N-Methyl-N-octylformamide: Similar structure but with a formyl group instead of an octanoyl group.
Uniqueness
N-Methyl-N-octyloctanamide is unique due to its specific combination of long alkyl chains and an amide group, which confer distinct physical and chemical properties. Its ability to interact with lipid membranes and proteins makes it particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
76058-03-2 |
|---|---|
Molecular Formula |
C17H35NO |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N-methyl-N-octyloctanamide |
InChI |
InChI=1S/C17H35NO/c1-4-6-8-10-12-14-16-18(3)17(19)15-13-11-9-7-5-2/h4-16H2,1-3H3 |
InChI Key |
HWOGZEMOELXVAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)C(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)

![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)

![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)

